molecular formula C15H13ClN2O4S B12165063 4-(Methoxycarbonyl)phenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate

4-(Methoxycarbonyl)phenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B12165063
M. Wt: 352.8 g/mol
InChI Key: ZXCNPOBZEUGTOQ-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)phenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, a chloro group attached to a pyrimidine ring, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)phenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-(methoxycarbonyl)phenylboronic acid with 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)phenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-(Methoxycarbonyl)phenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)phenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxycarbonyl)phenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13ClN2O4S

Molecular Weight

352.8 g/mol

IUPAC Name

(4-methoxycarbonylphenyl) 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylate

InChI

InChI=1S/C15H13ClN2O4S/c1-3-23-15-17-8-11(16)12(18-15)14(20)22-10-6-4-9(5-7-10)13(19)21-2/h4-8H,3H2,1-2H3

InChI Key

ZXCNPOBZEUGTOQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)C(=O)OC)Cl

Origin of Product

United States

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